molecular formula C10H20O3 B14734407 2,2-Dipropyl-1,3-dioxolane-4-methanol CAS No. 5754-24-5

2,2-Dipropyl-1,3-dioxolane-4-methanol

Cat. No.: B14734407
CAS No.: 5754-24-5
M. Wt: 188.26 g/mol
InChI Key: DLXVEXDYUBEOPD-UHFFFAOYSA-N
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Description

2,2-Dipropyl-1,3-dioxolane-4-methanol is a dioxolane derivative characterized by a five-membered 1,3-dioxolane ring with two propyl groups at the 2-position and a hydroxymethyl (-CH2OH) group at the 4-position. These compounds are typically synthesized via acid-catalyzed ketalization of glycerol with ketones or aldehydes, yielding chiral intermediates with applications in pharmaceuticals, solvents, and organic synthesis .

Properties

CAS No.

5754-24-5

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

(2,2-dipropyl-1,3-dioxolan-4-yl)methanol

InChI

InChI=1S/C10H20O3/c1-3-5-10(6-4-2)12-8-9(7-11)13-10/h9,11H,3-8H2,1-2H3

InChI Key

DLXVEXDYUBEOPD-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OCC(O1)CO)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipropyl-1,3-dioxolane-4-methanol typically involves the reaction of dipropyl ketone with glycerol under acidic conditions to form the dioxolane ring . The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the dioxolane ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dipropyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

2,2-Dipropyl-1,3-dioxolane-4-methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Dipropyl-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the dioxolane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in the alkyl substituents at the 2,2-positions of the dioxolane ring. These substitutions significantly influence physical properties, reactivity, and applications:

Compound Name Substituents (2,2-positions) Molecular Formula CAS No. Key Applications/Findings
2,2-Dimethyl-1,3-dioxolane-4-methanol Methyl C₆H₁₂O₃ 100-79-8 Solvent, chiral intermediate in lipid synthesis , essential oil component
2,2-Diisopropyl-1,3-dioxolane-4-methanol (Promoxolane) Isopropyl C₁₀H₂₀O₃ 470-43-9 Pharmaceutical agent (CNS activity)
2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol Isobutyl + Methyl C₉H₁₈O₃ 5660-53-7 Experimental compound with high lipophilicity
2,2-Dipropyl-1,3-dioxolane-4-methanol Propyl C₁₀H₂₀O₃ Not reported Hypothesized applications in surfactants or lipid analogs

Physical and Chemical Properties

  • Boiling Points :
    • 2,2-Dimethyl derivative: ~90°C (at 10 mmHg) ; extrapolated to ~180°C at 760 mmHg.
    • 2-Isobutyl-2-methyl derivative: 234.1°C at 760 mmHg .
    • Dipropyl analog : Expected higher boiling point (>250°C) due to increased molecular weight and alkyl chain length.
  • Lipophilicity (LogP) :
    • Dimethyl: ~0.3 (estimated); Diisopropyl (Promoxolane): ~1.5–2.0 ; Isobutyl-methyl: 1.15 .
    • Dipropyl: Predicted higher LogP (~2.5–3.0), favoring lipid membrane permeability.

Critical Analysis of Substituent Effects

  • Solubility : Methyl derivatives are water-miscible, whereas dipropyl/diisopropyl analogs are more soluble in organic solvents .
  • Biological Activity : Diisopropyl derivatives (Promoxolane) exhibit CNS activity, while dimethyl forms are inert in such contexts, highlighting the role of substituent bulk in target binding .

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